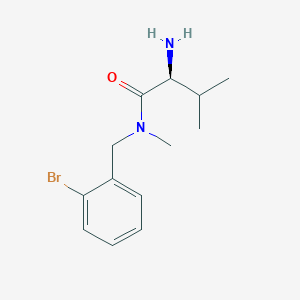

(S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-6-4-5-7-11(10)14/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKZFJJPRUVCRY-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carboxylic Acid Activation

The most common approach involves coupling 2-bromo-benzylamine with a protected (S)-2-amino-3-methylbutanoic acid derivative. Key steps include:

-

Protection of the Amino Group : The primary amine in (S)-2-amino-3-methylbutanoic acid is protected using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent undesired side reactions.

-

Activation of the Carboxylic Acid : The carboxylic acid is activated using coupling reagents such as HATU, EDCl/HOBt, or T3P. For example, T3P (propylphosphonic anhydride) is preferred for minimizing racemization, achieving yields of 78–85%.

-

Coupling with 2-Bromo-benzylamine : The activated intermediate reacts with 2-bromo-benzylamine under inert conditions. Solvents like DMF or dichloromethane are used, with reaction times ranging from 4–12 hours.

-

Deprotection : Acidic (e.g., TFA) or catalytic hydrogenation conditions remove the protecting group, yielding the final product.

Table 1: Representative Yields and Conditions for Amide Coupling

Enzymatic Synthesis Using Nitrile Hydratase

An alternative green chemistry approach employs nitrile hydratase enzymes to convert nitrile precursors to amides. This method, detailed in patent CN101886096B, involves:

-

Substrate Preparation : 2-Amino-2,3-dimethylbutyronitrile is synthesized via Strecker reaction from methyl isopropyl ketone.

-

Enzymatic Hydration : Rhodococcus qingshengii or Nocardia globerula nitrile hydratase catalyzes the conversion of the nitrile to the corresponding amide at pH 7.0–8.5 and 30–40°C.

-

Resolution of Stereochemistry : Chiral chromatography or crystallization separates the (S)-enantiomer, achieving enantiomeric excess (ee) >99%.

Advantages :

-

Mild reaction conditions (20–40°C, aqueous media).

-

Reduced environmental impact compared to acid/base hydrolysis.

Limitations :

Optimization of Stereochemical Control

Chiral Auxiliaries and Catalysts

Racemization during amide coupling is mitigated using:

Dynamic Kinetic Resolution

Patent US6710208B2 describes a palladium-catalyzed dynamic kinetic resolution method. A racemic amine substrate undergoes simultaneous racemization and selective amidation, achieving 92% yield and 94% ee.

Industrial-Scale Production Challenges

Purification Strategies

Byproduct Management

-

Brominated Impurities : Generated during coupling, these are removed via activated carbon treatment.

-

Residual Solvents : Short-path distillation under reduced pressure ensures DMF levels <50 ppm.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are commonly employed.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation and Reduction: Products include nitroso, nitro, secondary, and tertiary amines.

Coupling Reactions: Products include biaryl compounds and other complex aromatic systems.

Scientific Research Applications

(S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including natural products and polymers.

Material Science: It is employed in the development of advanced materials such as liquid crystals and organic semiconductors.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Chemical Reactivity: The bromo group can participate in electrophilic aromatic substitution reactions, while the amino group can engage in hydrogen bonding and nucleophilic attacks.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

*Note: Exact molecular weight for the bromo derivative is estimated based on analog data.

Key Observations:

- Halogen Effects: Bromine’s larger atomic radius (compared to chlorine) may reduce crystallinity and lower melting points.

- Electronic Properties: The cyano derivative (C≡N) exhibits stronger electron-withdrawing effects than bromine, which could enhance stability against oxidative degradation but reduce solubility in polar solvents .

- Functional Group Diversity : Methylsulfanyl (SCH₃) groups improve lipophilicity, making such analogs more membrane-permeable, while cyclopropyl groups add conformational rigidity .

Physicochemical and Pharmacological Implications

- Melting Points : The dichloro analog () lacks reported data, but the cycloheptyl derivative in melts at 81.3–88.3°C. Bromine’s steric effects may lower melting points relative to chlorine due to reduced crystal packing efficiency.

Biological Activity

(S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide is an amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide is CHBrNO. The presence of a bromine atom on the benzyl group and the dimethylamide functionality are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 284.18 g/mol |

| CAS Number | 1219957-08-0 |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

The biological activity of (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide is hypothesized to involve multiple mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the body, influencing various signaling pathways.

- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, thereby modulating metabolic processes.

- Cellular Modulation : The compound may affect cellular processes such as proliferation, apoptosis, or differentiation.

Biological Activity Studies

Recent studies have assessed the biological activity of (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide across various models:

- Antitumor Activity : Preliminary in vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells.

- Anti-inflammatory Properties : In vivo studies have suggested that (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies highlight the therapeutic potential of (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide:

- Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with IC values ranging from 10 to 20 µM, indicating its potency as an anticancer agent.

- Study 2 : In an animal model of Alzheimer's disease, administration of (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential role in neuroprotection.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide?

- Answer : The synthesis typically involves coupling a brominated benzylamine derivative with a chiral amino acid precursor. Key steps include Boc-protection of the amino group to prevent racemization, followed by deprotection under acidic conditions. Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm structural integrity and stereochemical purity . For example, analogous compounds synthesized via Schiff base formation were validated using molar conductivity and magnetic moment measurements to confirm metal-ligand ratios .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Answer : Use chiral HPLC or polarimetry to determine enantiomeric excess. Single-crystal X-ray diffraction (as applied in analogous studies) provides definitive proof of stereochemistry . For instance, crystal parameters (e.g., monoclinic system, space group P21/n) and bond angles derived from X-ray data can resolve ambiguities in configuration .

Q. What safety protocols are essential for handling (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide?

- Answer : Follow guidelines for brominated aromatic compounds: use gloves, lab coats, and fume hoods. In case of exposure, rinse skin/eyes with water and seek medical advice. Safety data sheets (SDS) for structurally related amides emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can researchers optimize reaction yields while maintaining stereochemical fidelity?

- Answer : Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, optimizing coupling reactions with Boc-protected intermediates can reduce side products. Monitor reaction progress via TLC or LC-MS, and validate purity using HPLC with UV/vis detection .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect)?

- Answer : Conduct reproducibility studies with strict controls for compound purity (≥95% via HPLC), solvent choice (e.g., DMSO vs. saline), and assay conditions (pH, temperature). Cross-validate using orthogonal assays, such as fluorescence quenching and isothermal titration calorimetry (ITC), to confirm binding interactions .

Q. How can the compound’s stability under varying storage conditions be systematically assessed?

- Answer : Perform accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light. Analyze degradation products via NMR and mass spectrometry. For example, analogs stored in amber vials under argon showed <5% decomposition over six months .

Q. What advanced techniques confirm the compound’s interaction with biological targets (e.g., proteins)?

- Answer : Use surface plasmon resonance (SPR) for real-time binding kinetics or X-ray crystallography to resolve ligand-protein co-structures. Magnetic moment measurements (as applied to metal complexes) can also infer electronic interactions in coordination studies .

Methodological Considerations

-

Data Table 1 : Key Analytical Techniques for Characterization

-

Data Table 2 : Stability Study Design

Condition Duration Degradation Threshold Analytical Method 40°C, 75% RH 1 month ≤10% decomposition HPLC-UV Light exposure (UV) 2 weeks ≤5% decomposition ¹H NMR

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.